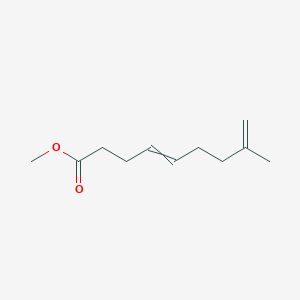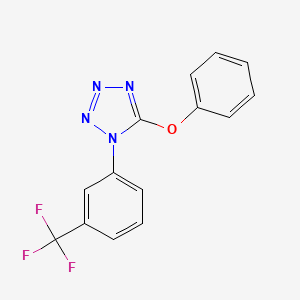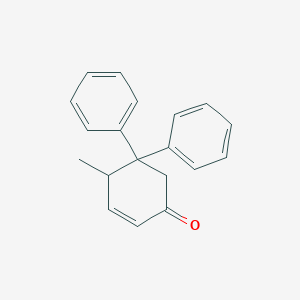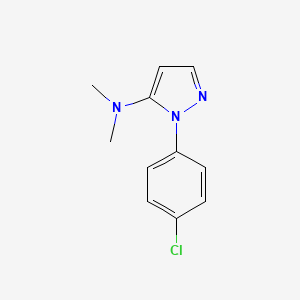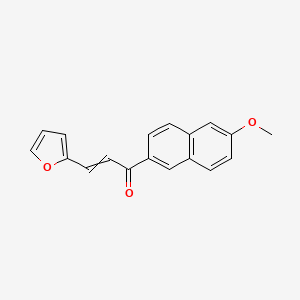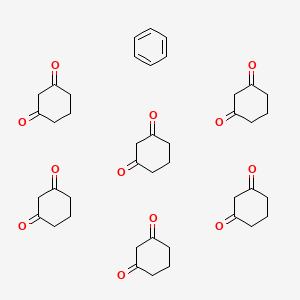![molecular formula C20H25NO B14344249 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline CAS No. 92003-04-8](/img/structure/B14344249.png)
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is an organic compound that belongs to the class of substituted anilines This compound features a benzene ring substituted with an ethoxy group and a vinyl group, along with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with N,N-diethylaniline in the presence of a base such as potassium carbonate. The reaction typically proceeds via a condensation mechanism, forming the desired product through the formation of a carbon-carbon double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-methoxyphenyl)ethenyl]-N,N-diethylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-dimethylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diisopropylaniline
Uniqueness
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
92003-04-8 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H25NO/c1-4-21(5-2)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22-6-3/h7-16H,4-6H2,1-3H3 |
InChI Key |
ZTSKSTCVQISBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


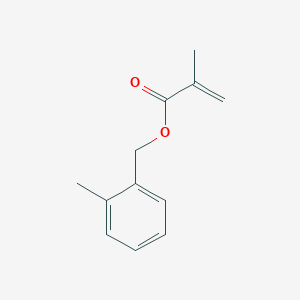
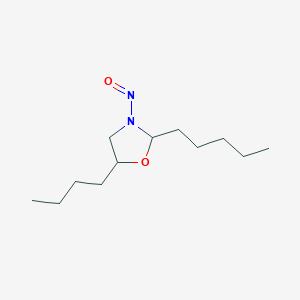
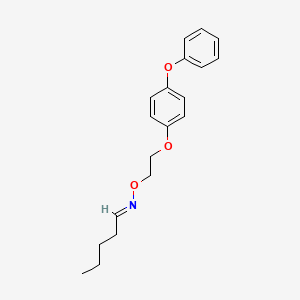
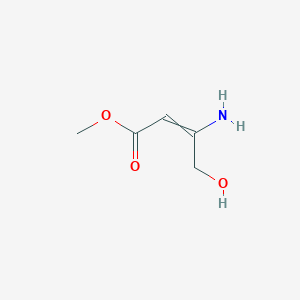
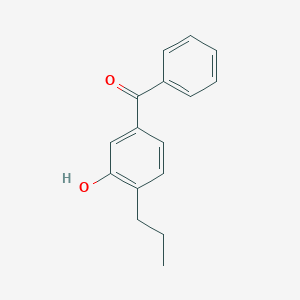
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)
